4-(4-methoxyphenyl)-1H-pyrazole
Overview
Description
4-(4-Methoxyphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at the 4-position of the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-(4-methoxyphenyl)-1H-pyrazole is the Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of cellular energy metabolism.
Mode of Action
It is suggested that the compound interacts with its target enzyme, leading to changes in the enzyme’s activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. One common method is the cyclocondensation reaction, where 4-methoxyphenylhydrazine reacts with ethyl acetoacetate in the presence of acetic acid to form the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of this compound-3,5-dione.
Reduction: Formation of 4-(4-methoxyphenyl)-1,2-dihydropyrazole.
Substitution: Formation of halogenated derivatives like 4-(4-bromomethoxyphenyl)-1H-pyrazole.
Scientific Research Applications
4-(4-Methoxyphenyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of lipoxygenases.
Medicine: Investigated for its anti-inflammatory and anticancer properties due to its ability to modulate specific biochemical pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)-1H-indole
- 4-(4-Methoxyphenyl)-1H-imidazole
Comparison: While all these compounds share the 4-methoxyphenyl group, their core structures differ, leading to variations in their chemical reactivity and biological activity. For example, 4-(4-methoxyphenyl)-1H-pyrazole is more effective as a lipoxygenase inhibitor compared to its indole and imidazole counterparts . This uniqueness is attributed to the specific interactions between the pyrazole ring and the enzyme’s active site.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-4-2-8(3-5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHLFXBETPFBLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111016-45-6 | |
Record name | 4-(4-methoxyphenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.